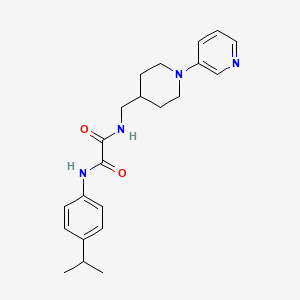
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C22H28N4O2 and its molecular weight is 380.492. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Overview
N1-(4-isopropylphenyl)-N2-((1-(pyridin-3-yl)piperidin-4-yl)methyl)oxalamide is a synthetic compound with notable potential in pharmacological applications. Its molecular formula is C22H28N4O2, and it has a molecular weight of approximately 380.49 g/mol. This compound has been investigated for various biological activities, including enzyme inhibition and potential therapeutic effects in neurological and oncological disorders.
Chemical Structure
The compound features a complex structure that includes:
- Isopropylphenyl group
- Pyridin-3-yl piperidine moiety
- Oxalamide functional group
This unique combination of functional groups contributes to its biological activity and interaction with various biological targets.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit significant enzyme inhibitory properties. For instance, studies have shown that related oxalamides can inhibit Nicotinamide N-Methyltransferase (NNMT), an enzyme involved in metabolic processes linked to neurological disorders and cancer . The inhibition of NNMT could have therapeutic implications for conditions associated with its dysregulation.
Case Studies and Research Findings
The mechanism by which this compound exerts its biological effects likely involves:
- Enzyme Interaction : Binding to active sites on enzymes such as NNMT, leading to altered metabolic pathways.
- Cellular Uptake : The structural characteristics may facilitate cellular penetration and interaction with intracellular targets.
- Receptor Modulation : Potential modulation of receptors involved in neurotransmission or immune response.
Properties
IUPAC Name |
N'-(4-propan-2-ylphenyl)-N-[(1-pyridin-3-ylpiperidin-4-yl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O2/c1-16(2)18-5-7-19(8-6-18)25-22(28)21(27)24-14-17-9-12-26(13-10-17)20-4-3-11-23-15-20/h3-8,11,15-17H,9-10,12-14H2,1-2H3,(H,24,27)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LESYIZLPRIFVAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














